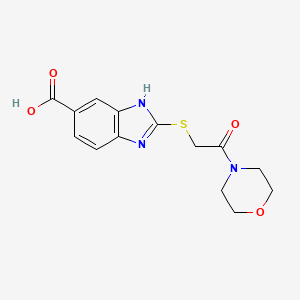

2-(2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-1H-benzoimidazole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

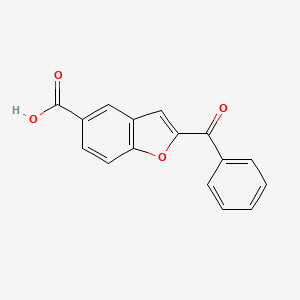

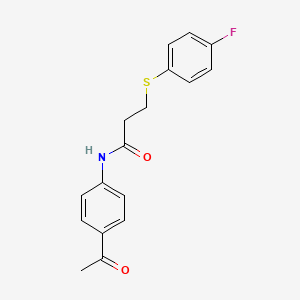

The compound 2-(2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-1H-benzoimidazole-5-carboxylic acid is a derivative of benzimidazole, which is a heterocyclic compound consisting of the fusion of benzene and imidazole. The presence of the morpholine moiety suggests that the compound could exhibit interesting chemical and biological properties, such as potential glucosidase inhibition and antioxidant activity as indicated by related compounds in the literature .

Synthesis Analysis

The synthesis of related 2-morpholine carboxylic acid derivatives has been described in the literature. These derivatives have been converted into 1-aza-4-oxabicyclo[3.3.1]non-6-one, a novel ring system, which was further elaborated to other derivatives . Additionally, benzimidazoles containing a morpholine skeleton at the C-6 position have been synthesized starting from 5-morpholin-4-yl-2-nitroaniline with various aldehydes. A 'one-pot' nitro reductive cyclization reaction using sodium hydrosulfite as a reagent was employed for the synthesis, which could be relevant for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzimidazole core, which is a bicyclic structure formed by the fusion of benzene and imidazole rings. The morpholine ring, attached to the benzimidazole core, is a saturated heterocyclic amine, which is known to impart solubility and could potentially influence the binding affinity of the compound to biological targets .

Chemical Reactions Analysis

The chemical reactions involving benzimidazole derivatives with a morpholine moiety typically include reductive cyclization reactions, as mentioned in the synthesis of related compounds. These reactions are crucial for the formation of the benzimidazole core. The presence of functional groups such as carboxylic acid and sulfanyl could allow for further chemical modifications and the formation of additional derivatives .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 2-(2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-1H-benzoimidazole-5-carboxylic acid are not detailed in the provided papers, related compounds have been shown to possess significant in vitro antioxidant activities, as evidenced by various assays such as CUPRAC and FRAP. Additionally, these compounds have demonstrated high radical scavenging activity and glucosidase inhibitory potential, which could suggest similar properties for the compound .

Wissenschaftliche Forschungsanwendungen

Antioxidant and Glucosidase Inhibitory Activities

A study by Özil et al. (2018) explored the synthesis of benzimidazole derivatives, including ones similar to 2-(2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-1H-benzoimidazole-5-carboxylic acid, for their antioxidant activities and α-glucosidase inhibitory potential. These compounds demonstrated significant scavenging activity and better inhibitory potential than the standard acarbose, suggesting their potential in managing oxidative stress and glucose regulation (Özil, Parlak, & Baltaş, 2018).

Polymorphic Studies

Chernyshev et al. (2013) investigated the crystal structures of different polymorphs of afobazole, a compound structurally related to 2-(2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-1H-benzoimidazole-5-carboxylic acid. The study highlighted how various polymorphs exhibit different physical properties, which can be crucial in drug formulation and stability (Chernyshev et al., 2013).

Antifungal Activity

Zhou et al. (2013) synthesized a series of compounds including ones with structures similar to the target molecule. These compounds showed excellent antifungal activity against several fungi, surpassing the effectiveness of traditional fungicides. This indicates potential applications in agriculture and pharmaceuticals for fungal infections (Zhou, Li, Zhang, & Jiang, 2013).

Alkylation and Aminomethylation Studies

Bespalov et al. (2015) focused on the alkylation and aminomethylation reactions of benzimidazole compounds, which is a key process in the synthesis of derivatives like 2-(2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-1H-benzoimidazole-5-carboxylic acid. This research is significant for understanding the chemical properties and reactivity of such compounds (Bespalov et al., 2015).

Biodegradable Polyesteramides Synthesis

Veld, Dijkstra, & Feijen (1992) explored the synthesis of morpholine derivatives with various functional groups. These compounds, related to the target molecule, are used in creating biodegradable polyesteramides, indicating their potential in developing environmentally friendly materials (Veld, Dijkstra, & Feijen, 1992).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3H-benzimidazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4S/c18-12(17-3-5-21-6-4-17)8-22-14-15-10-2-1-9(13(19)20)7-11(10)16-14/h1-2,7H,3-6,8H2,(H,15,16)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFWBKUSJAVCRSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CSC2=NC3=C(N2)C=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-1H-benzoimidazole-5-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

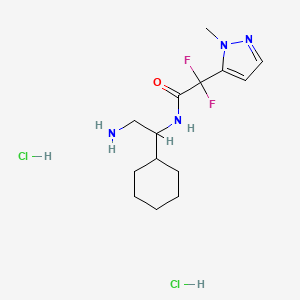

![(4-chlorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2541730.png)

![3-Ethyl-7-[4-(2-methoxyphenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine](/img/structure/B2541739.png)

![ethyl 3-[2-(4-chlorobenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2541741.png)